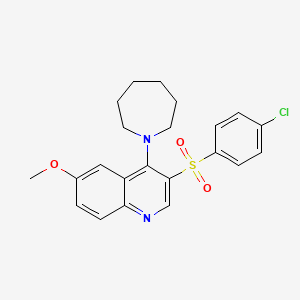

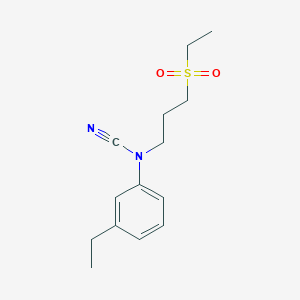

(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

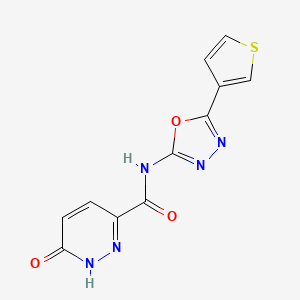

The compound “(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide” is a type of substituted guanidine . Guanidines are a class of organic compounds that have a wide range of uses. For example, substituted guanidines are used in the vulcanization of rubbers and can also affect physiological responses such as pupil size and heart rate .

Synthesis Analysis

The synthesis of substituted guanidines, like “this compound”, involves the reaction of a substituted cyanamide with ammonia or a substituted amine in the presence of a Lewis acid catalyst . A process for the preparation of a tri-substituted guanidine by reacting a mono-substituted cyanamide with a di-substituted amine is also disclosed .Applications De Recherche Scientifique

Palladium(0)-catalyzed Allylation and Ring Closing Metathesis Research indicates that arenesulfonamides, sulfamide, and cyanamide can be efficiently allylated using allylic carbonates under palladium(0) catalysis. The study by Cerezo et al. (1998) explored the stereochemical outcomes of these reactions, which are crucial for synthesizing N-arenesulfonyl dihydropyrroles through ruthenium-mediated ring closing metathesis, demonstrating applications in complex molecule synthesis and potentially offering pathways for functionalizing compounds similar to (3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide (Cerezo, Cortes, Moreno-Mañas, Pleixats, & Roglans, 1998).

Asymmetric Cyclopropanation and Synthesis of Enantiomerically Pure Compounds The research by Midura and Mikołajczyk (2002) on the asymmetric cyclopropanation of chiral vinyl sulfides shows the synthesis of enantiomerically pure cyclopropane derivatives. This methodology could be applied to the synthesis of constrained analogs of bioactive molecules, suggesting potential applications in designing novel pharmacophores or research tools with structural similarities to this compound (Midura & Mikołajczyk, 2002).

Iodine Atom Transfer Cycloaddition for Functionalized Cyclopentanes Kitagawa et al. (2004) demonstrated that treatment of certain cyclopropane derivatives with Et3B leads to unsymmetrical allylated active methine radical species. These species undergo iodine atom transfer [3 + 2] cycloaddition reactions with alkenes to yield functionalized cyclopentane derivatives, indicating potential pathways for diversifying the chemical space around this compound's structure (Kitagawa, Miyaji, Sakuma, & Taguchi, 2004).

Synthesis of Derivatives and Functional Group Transformations The study by Takahashi, Suzuki, and Kata (1985) on the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid derivatives highlights the versatility of sulfonyl and cyclopropane functional groups in organic synthesis. These transformations could provide insights into functional group interconversions and derivative syntheses for compounds structurally related to this compound (Takahashi, Suzuki, & Kata, 1985).

Propriétés

IUPAC Name |

(3-ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-3-13-7-5-8-14(11-13)16(12-15)9-6-10-19(17,18)4-2/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWQLUVHHGMOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(CCCS(=O)(=O)CC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)

![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)

![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)

![2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2727478.png)